1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Description
Properties
Molecular Formula |
C10H9ClF3NOS |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
QRTYKXDFRGNWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic substitution pathway leverages the reactivity of aromatic amines to introduce the trifluoromethylthio group. A representative route begins with 2-amino-4-bromophenylpropan-1-one, where bromine serves as a leaving group for subsequent thiolation. Treatment with a trifluoromethylthiolating agent, such as (trifluoromethyl)thiolcopper (CF₃SCu), in the presence of a palladium catalyst facilitates substitution. For example, analogous reactions with bromophenyl ethanones have achieved yields of 33–45% under inert atmospheres.
Reaction Optimization
Catalysts and Solvents
Catalyst selection critically influences reaction efficiency. Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling in nucleophilic substitutions, while Lewis acids like AlCl₃ dominate Friedel-Crafts reactions. Solvent polarity also plays a pivotal role: dichloromethane and nitromethane optimize electrophilic reactions, whereas DMF and THF favor metal-catalyzed couplings.
Analytical Characterization
Successful synthesis is confirmed via:
- NMR Spectroscopy : Distinct peaks for the trifluoromethylthio group (δ 120–125 ppm in ¹⁹F NMR) and chloropropanone carbonyl (δ 200–205 ppm in ¹³C NMR).
- Mass Spectrometry : Molecular ion peaks at m/z 283.70 (M+H⁺) align with the compound’s molecular weight.
Industrial-Scale Production Considerations
Scaling production necessitates addressing:
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one becomes apparent when compared to related compounds. Below is a systematic analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The trifluoromethylthio group (-SCF₃) in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., simple thioethers or methyl groups). This aligns with trends observed in fluorinated pharmaceuticals, where -SCF₃ improves membrane permeability and target binding .
Synthetic Accessibility :
- The compound’s synthesis likely parallels methods for similar α-chloroketones, such as Friedel-Crafts acylation or coupling of diazotized amines with chloropropan-2-one intermediates .
Antimicrobial vs. For example:
- Chalcone derivatives (e.g., ) with hydroxy and halogen substituents show stronger antifungal than antibacterial activity.
- Cationic thiadiazoles (e.g., ) demonstrate antitumor activity via DNA intercalation, suggesting the target compound’s amino and -SCF₃ groups may similarly target nucleic acids.
Physicochemical Properties :
- Predicted boiling points (~298–379°C) and densities (~1.54–1.61 g/cm³) align with halogenated aromatics, indicating moderate volatility and high stability .
Biological Activity
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, with a molecular formula of CHClFNOS, is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a trifluoromethylthio group, an amino group, and a chloropropanone moiety, making it a versatile molecule for different applications.
- Molecular Weight : 283.70 g/mol
- Density : 1.43 g/cm³
- Boiling Point : Approximately 284.8 °C
- pKa Value : Estimated at 0.79, indicating acidic characteristics.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes.
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, facilitating interactions that may modulate biochemical pathways.
- Nucleophilic Attack : The chloropropanone moiety allows for nucleophilic attack, leading to covalent modifications of target molecules.
These interactions are crucial for understanding the compound's potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways associated with different physiological processes.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
- Receptor Binding Assays : In receptor binding assays, the compound showed significant affinity for specific receptors, indicating its potential role in drug development targeting these receptors.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other compounds. Below is a comparative analysis:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one | CHClFNOS | Contains a thiol group | Different reactivity due to substitution pattern |
| Fluoxetine | CHFNO | Antidepressant drug | Distinct pharmacological profile compared to the compound in focus |
Applications
The compound has potential applications across various fields:
- Pharmaceuticals : As a pharmaceutical intermediate for developing new drugs.
- Biochemical Research : Used in biochemical assays to investigate enzyme interactions and protein modifications.
- Industrial Uses : Applications in agrochemicals and specialty chemicals production.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or PEG-400) to enhance reaction efficiency and reduce side products .
- Substrate Activation : Activate the chloropropanone moiety with Lewis acids (e.g., AlCl₃) to facilitate electrophilic aromatic substitution at the para position of the trifluoromethylthio group .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How to confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : Compare experimental ¹H/¹³C NMR data with DFT-predicted chemical shifts. For example, the amino group (NH₂) typically resonates at δ 5.2–5.8 ppm (¹H), while the trifluoromethylthio group (SCF₃) shows a distinct ¹⁹F NMR peak near δ −45 ppm .
- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 312.05 for C₁₀H₉ClF₃NOS⁺) .
Advanced Research Questions
Q. How does the trifluoromethylthio group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The SCF₃ group is a strong electron-withdrawing meta-director. To study regioselectivity:
- Competitive Reactions : Perform nitration or halogenation under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C). Analyze product distribution via GC-MS or LC-MS to confirm substitution at the meta position relative to SCF₃ .
- Computational Modeling : Use DFT (B3LYP/6-31G**) to calculate Fukui indices and identify electrophilic attack sites .
Q. What strategies mitigate decomposition of the chloropropanone moiety during storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor degradation products via UPLC-PDA.
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or store under inert gas (argon) to prevent oxidation of the amino group .
Q. How to resolve contradictions between experimental and computational vibrational spectra?
- Methodological Answer :
- IR/Raman Analysis : Compare experimental stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with scaled DFT frequencies. Discrepancies >20 cm⁻¹ may arise from solvent effects or anharmonicity.
- Solid-State vs. Gas-Phase : Use X-ray crystallography (e.g., CCDC 1988019 protocols) to validate bond lengths/angles and refine computational models .
Q. What in vitro assays are suitable for evaluating bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Reference chalcone derivatives (MIC ~8–32 µg/mL) as positive controls .
- Mechanistic Studies : Perform ROS assays (DCFH-DA probe) to assess oxidative stress induction in microbial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
